

# Preparing (Rac)-SAR131675 for In Vivo Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1146024

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This document provides detailed application notes and standardized protocols for the preparation of **(Rac)-SAR131675**, a potent and selective VEGFR-3 tyrosine kinase inhibitor, for in vivo studies. Adherence to these guidelines is crucial for ensuring solution stability, accurate dosing, and reproducibility of experimental results.

## Physicochemical Properties and Storage

**(Rac)-SAR131675** is the racemic mixture of SAR131675. It is a crystalline solid with a molecular weight of 358.39 g/mol .<sup>[1]</sup> Understanding its solubility and stability is fundamental to its effective use in in vivo models.

Table 1: Solubility of **(Rac)-SAR131675**

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	≥17.9 mg/mL	RayBiotech
DMSO	72 mg/mL (200.89 mM)	Selleck Chemicals <sup>[2]</sup>
Chloroform	30 mg/mL	Cayman Chemical <sup>[3]</sup>

Storage and Stability:

- Solid Form: Store at -20°C for up to 4 years.[3]
- Stock Solutions: Once prepared, aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.[1]

## In Vivo Formulation Protocols

The selection of a vehicle for in vivo administration depends on the desired route of administration, dosage, and study duration. Below are established protocols for preparing **(Rac)-SAR131675** solutions.

Important Considerations:

- Use fresh, high-purity solvents. Moisture-absorbing DMSO can reduce the solubility of the compound.[2]
- If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
- For studies involving continuous dosing over extended periods (e.g., more than half a month), the choice of vehicle should be carefully considered to avoid potential toxicity.[1]

Table 2: Recommended Vehicle Compositions for In Vivo Administration

Protocol	Vehicle Composition	Achievable Concentration	Source
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.43 mg/mL (3.99 mM)	MedchemExpress[1]
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 1.43 mg/mL (3.99 mM)	MedchemExpress[1]
3	10% DMSO, 90% Corn Oil	≥ 1.43 mg/mL (3.99 mM)	MedchemExpress[1]

## Detailed Experimental Protocols

### Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol outlines the preparation of a concentrated stock solution, which can be further diluted into the final formulation.

Materials:

- **(Rac)-SAR131675** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

Procedure:

- Weigh the required amount of **(Rac)-SAR131675** powder in a sterile container.
- Add the calculated volume of DMSO to achieve a 10 mg/mL concentration.
- Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as recommended.

### Preparation of Dosing Solution using Protocol 1 (PEG300/Tween-80 Formulation)

This protocol is suitable for oral or parenteral administration routes where a clear solution is desired.

Materials:

- **(Rac)-SAR131675** stock solution in DMSO (e.g., 14.3 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer

Procedure (for 1 mL of final solution):

- Begin with a stock solution of **(Rac)-SAR131675** in DMSO (e.g., 14.3 mg/mL to achieve a final concentration of 1.43 mg/mL).<sup>[1]</sup>
- In a sterile conical tube, add 400 µL of PEG300.
- Add 100 µL of the **(Rac)-SAR131675** DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
- Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
- Add 450 µL of sterile saline to the mixture and vortex thoroughly. The final solution should be clear.<sup>[1]</sup>

## In Vivo Dosing Information

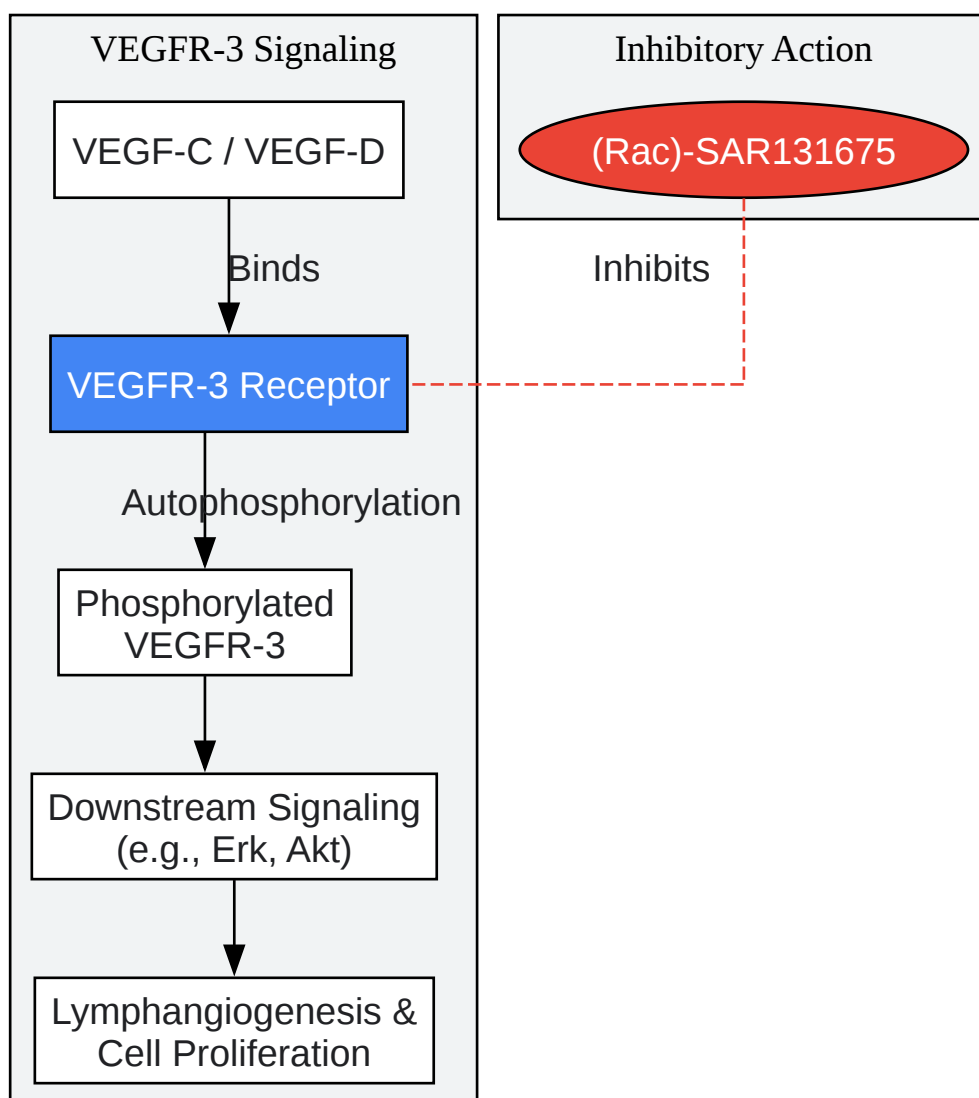
Published studies have demonstrated the in vivo efficacy of SAR131675 in various mouse models of cancer. The compound has been shown to be well-tolerated.<sup>[4]</sup>

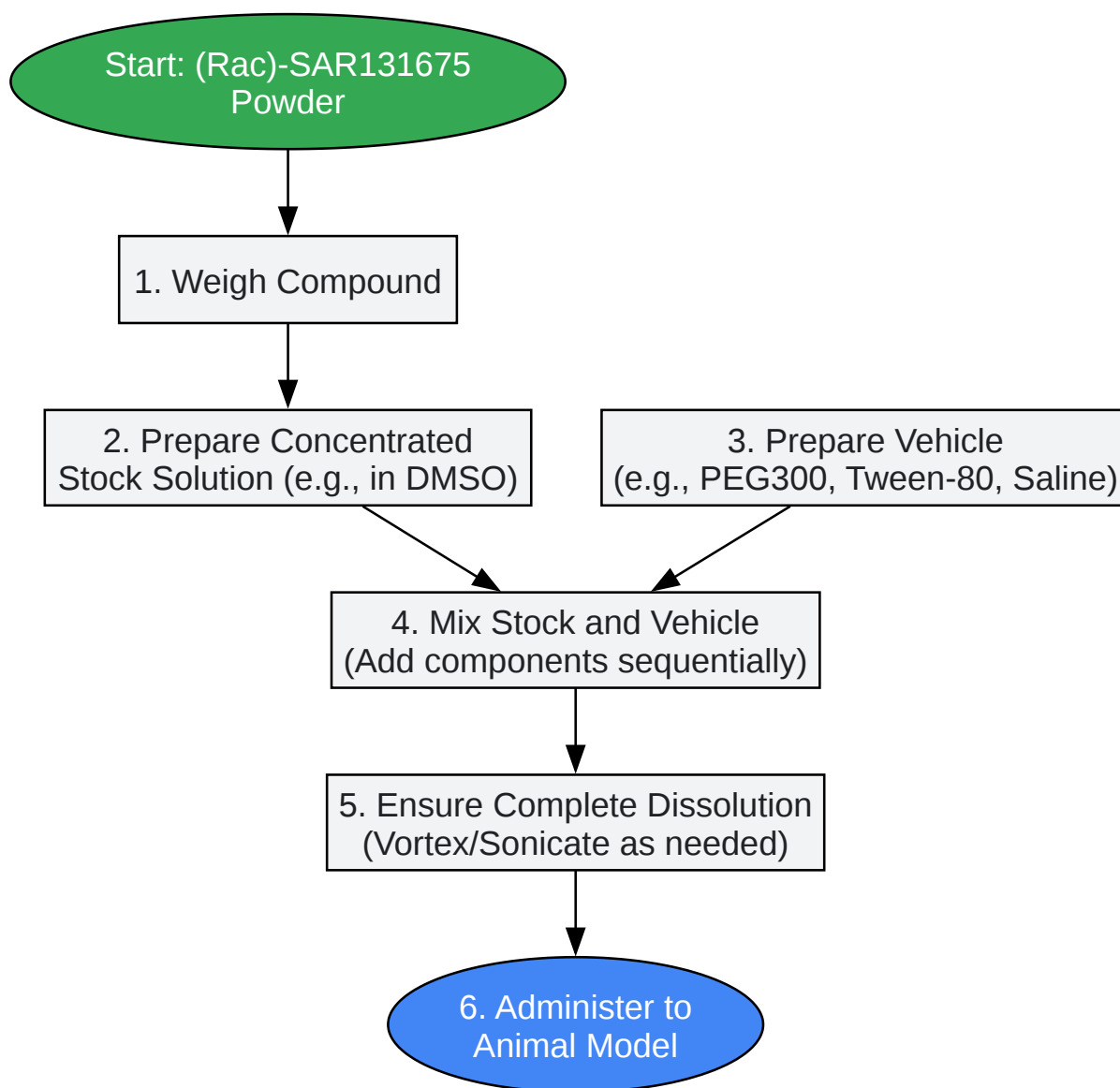
Table 3: Exemplary In Vivo Dosing of SAR131675

Animal Model	Dose	Effect	Reference
4T1 mouse allograft model	100 mg/kg	Decreased tumor size, reduced VEGFR3 levels, and fewer lung metastases	Cayman Chemical[3]
RIP1-Tag2 transgenic mouse model	100 mg/kg	Reduced tumor size and increased survival	Cayman Chemical[3]
Zebrafish embryo	3 and 10 µmol/L	Impaired embryonic vasculogenesis	Alam, A., et al. (2012) [5]
FGF2-induced angiogenesis in mice	100 mg/kg/day	Significantly reduced VEGFR-3 levels and hemoglobin content	Alam, A., et al. (2012) [5]

## Signaling Pathway and Experimental Workflow

**(Rac)-SAR131675** is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[4][6] Inhibition of this receptor's tyrosine kinase activity blocks downstream signaling pathways involved in lymphangiogenesis.[4] This mechanism is crucial for its anti-tumoral and anti-metastatic effects.[4]





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